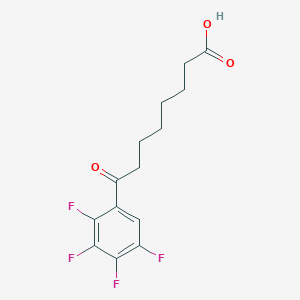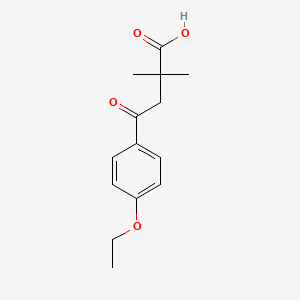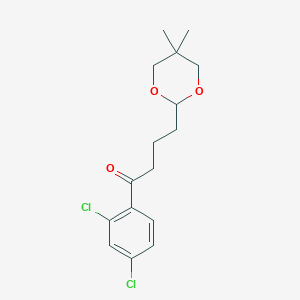
2',4'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2’,4’-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone” is a synthetic organic compound . It belongs to the group of butyrophenones . The molecular formula of this compound is C16H20Cl2O3 .
Molecular Structure Analysis
The molecular structure of “2’,4’-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone” is complex. It has a molecular weight of 331.2 g/mol . The InChIKey, a unique identifier for chemical substances, for this compound is RBYVDCVVFGIRHM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a molecular weight of 331.2 g/mol . It has a density of 1.179g/cm³ . The boiling point is 410.4ºC at 760 mmHg . The compound has a topological polar surface area of 35.5 Ų .Aplicaciones Científicas De Investigación
Genetic Toxicity Evaluation
- Research Context : A study evaluated the genetic toxicity of 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB), a herbicide structurally similar to the compound , examining its potential genotoxicity in mammals.
- Key Findings : Tests including the Ames test and mammalian cell cultures indicated no genotoxic potential, aligning with the lack of carcinogenic potential in animals (Charles et al., 2000).
Advanced Materials Development
- Research Context : Research focused on the synthesis of new monomers for directional stepwise synthesis of oligophenylenevinylenes (OPVs), using derivatives structurally related to the specified compound.
- Key Findings : Trimeric OPVs were synthesized and tested in photovoltaic cells, showcasing potential in solar cell technology with conversion efficiencies of 0.5-1% (Jørgensen & Krebs, 2005).
Chemical Synthesis Techniques
- Research Context : Various studies have focused on the synthesis and characterization of compounds structurally similar to 2',4'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone.
- Key Findings : These include the development of efficient synthesis methods for 2-pyrone derivatives and the synthesis of substituted acetophenone oximes, demonstrating the compound's utility in organic synthesis and pharmacological research (Sheibani et al., 2004), (Sharma et al., 2020).
Analytical Chemistry Applications
- Research Context : The compound has relevance in the field of analytical chemistry, particularly in methods for determining chlorophenoxy acid herbicides in water.
- Key Findings : A study detailed an approach for analyzing chlorophenoxy acid herbicides, which are chemically related to the compound of interest, through in situ esterification and extraction (Catalina et al., 2000).
Propiedades
IUPAC Name |
1-(2,4-dichlorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Cl2O3/c1-16(2)9-20-15(21-10-16)5-3-4-14(19)12-7-6-11(17)8-13(12)18/h6-8,15H,3-5,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYVDCVVFGIRHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCC(=O)C2=C(C=C(C=C2)Cl)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646052 |
Source


|
| Record name | 1-(2,4-Dichlorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',4'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone | |
CAS RN |
898756-88-2 |
Source


|
| Record name | 1-(2,4-Dichlorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898756-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,4-Dichlorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

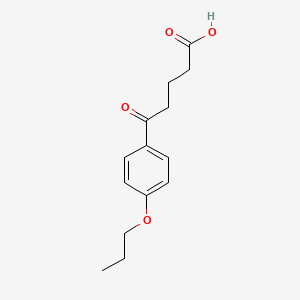
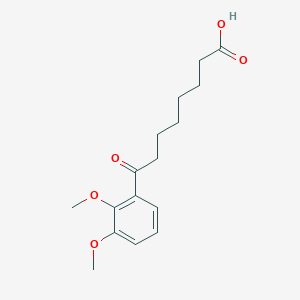
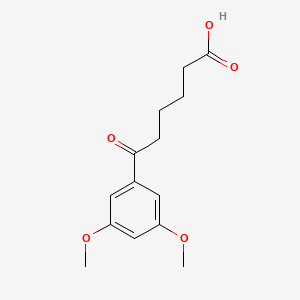
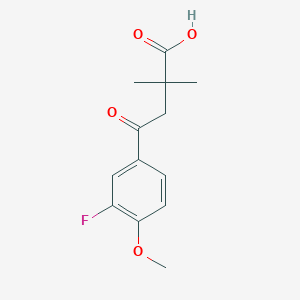
![7-[3-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid](/img/structure/B1360715.png)
![8-[3-(N,N-Dimethylamino)phenyl]-8-oxooctanoic acid](/img/structure/B1360716.png)
![4-[4-(N,N-Dimethylamino)phenyl]-4-oxobutyric acid](/img/structure/B1360717.png)
![7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid](/img/structure/B1360720.png)
